Fmoc-Phe-Lys(Trt)-PAB-PNP is a specialized compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. The compound's full name is Fluorenylmethyloxycarbonyl-Phenylalanine-Lysine(Trityl)-Para-Aminobenzoic Acid-Para-Nitrophenyl, and it is classified as a peptide cleavable linker due to its ability to release drugs upon cleavage under specific conditions .
Fmoc-Phe-Lys(Trt)-PAB-PNP is synthesized through advanced organic chemistry techniques, typically involving solid-phase peptide synthesis. It is classified under ADC linkers, which are integral in the development of targeted cancer therapies. The compound has a molecular weight of 1028.15 g/mol and is available in high purity (95%) for research purposes only .
The synthesis of Fmoc-Phe-Lys(Trt)-PAB-PNP involves several steps:
The industrial production typically employs solid-phase peptide synthesis techniques, allowing for sequential addition and efficient purification of the final product .
Fmoc-Phe-Lys(Trt)-PAB-PNP features a complex structure that includes:
The compound's structure can be represented as follows:
This structure enables its function as a linker in ADC applications .
Fmoc-Phe-Lys(Trt)-PAB-PNP undergoes various chemical reactions:
These reactions are essential for modifying the linker for specific applications in drug delivery systems .
The mechanism of action for Fmoc-Phe-Lys(Trt)-PAB-PNP within ADCs involves several steps:
This mechanism allows for enhanced selectivity and reduced systemic toxicity compared to conventional chemotherapy .
Fmoc-Phe-Lys(Trt)-PAB-PNP exhibits several notable physical and chemical properties:
These properties make it suitable for use in biochemical applications involving drug conjugation and delivery systems .
Fmoc-Phe-Lys(Trt)-PAB-PNP has significant applications in various fields:
Its unique properties enable researchers to explore new therapeutic avenues while minimizing off-target effects associated with traditional chemotherapy .
Fmoc solid-phase peptide synthesis (SPPS) is the cornerstone methodology for assembling Fmoc-Phe-Lys(Trt)-PAB-PNP, leveraging the orthogonal protection scheme of Nα-fluorenylmethyloxycarbonyl (Fmoc) and acid-labile side-chain groups. The synthesis initiates by anchoring the C-terminal amino acid to a polystyrene-based resin (1% divinylbenzene crosslinked, 200–400 mesh) via a labile linker [5]. Each cycle comprises: (1) Fmoc deprotection using 20% piperidine in dimethylformamide (DMF), liberating the dibenzofulvene-piperidine adduct; (2) rigorous washing; and (3) coupling of the next Fmoc-amino acid activated by carbodiimides (e.g., DIC) with additives (e.g., OxymaPure) to minimize racemization [3] [8].
For sterically hindered sequences like Fmoc-Phe-Lys(Trt)-PAB-PNP, optimization strategies include:
Table 1: Key Coupling Reagents for Fmoc-Phe-Lys(Trt)-PAB-PNP Synthesis
Reagent System | Solvent | Coupling Efficiency | Racemization Risk |
---|---|---|---|
DIC/OxymaPure | DMF | >99% | Low |
HATU/HOAt | DMF | >99% | Very Low |
DIPCI/HOBt | DCM:DMF | 95–98% | Moderate |
Post-synthesis, the peptide-resin undergoes cleavage using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane), releasing the crude product while preserving acid-labile Trt and PAB groups [5] [8].
The triphenylmethyl (Trt) group is pivotal for shielding the ε-amine of lysine in Fmoc-Phe-Lys(Trt)-PAB-PNP. Its steric bulk confers orthogonal stability against base (piperidine) during Fmoc deprotection yet allows mild acidolysis (0.5–1% TFA in DCM) for selective removal [8] [10]. This selectivity prevents premature side-chain deprotection during synthesis, critical for maintaining peptide integrity [4].
The 4-aminobenzyl (PAB) spacer serves dual functions:
The PAB group is functionalized as a p-nitrophenyl carbonate (PNP) to enable nucleophilic displacement by amines in payloads, forming carbamate linkages essential for ADC stability [6].
Table 2: Orthogonality of Protecting Groups in SPPS
Protecting Group | Stability to Piperidine | Cleavage Condition | Function |
---|---|---|---|
Fmoc | Labile | 20% Piperidine/DMF | Nα protection |
Trt | Stable | 0.5–1% TFA/DCM | Lys side-chain protection |
PAB-PNP | Stable | Nucleophiles (e.g., amines) | Drug conjugation handle |
Scaling Fmoc-Phe-Lys(Trt)-PAB-PNP synthesis necessitates automated SPPS reactors (100–150 mL vessels) accommodating ≥10 g resin, with optimized agitation to prevent bead aggregation [5]. Continuous-flow systems employ polyethylene glycol (PEG)-based resins (e.g., TentaGel) for uniform solvent perfusion, though pressure stability demands careful resin selection [5]. Industrial workflows integrate:
Purification leverages reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients. Critical parameters include:
Table 3: Industrial Cost Drivers for Fmoc-Phe-Lys(Trt)-PAB-PNP Production
Factor | Impact on Cost | Optimization Strategy |
---|---|---|
Resin Loading Capacity | High (↑ load = ↓ resin cost) | Use high-capacity Wang resins (0.7–1 mmol/g) |
Amino Acid Equivalents | Moderate (3–5 eq typical) | Precise stoichiometry via automated dosing |
HPLC Recovery Yield | Critical (30–60% typical) | Gradient optimization for purity/yield balance |
Scale-Up Synthesis Time | High (↓ time = ↑ output) | Microwave-assisted cycles |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: